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These application notes provide detailed protocols and recommended settings for utilizing
Fluo-3 AM, a fluorescent indicator for measuring intracellular calcium, with confocal
microscopy. Adherence to these guidelines will facilitate the acquisition of high-quality,
reproducible data for studying calcium signaling in various cell types.

Introduction to Fluo-3 AM

Fluo-3 is a visible light-excitable fluorescent dye used to quantify intracellular calcium
concentrations ([Caz*]i). Its acetoxymethyl (AM) ester form, Fluo-3 AM, is cell-permeant and
can be loaded into live cells. Once inside, intracellular esterases cleave the AM group, trapping
the active Fluo-3 dye in the cytoplasm.[1][2] Fluo-3 exhibits a significant increase in
fluorescence intensity upon binding to Ca2*, making it a valuable tool for monitoring calcium
mobilization in response to various stimuli.[1][3][4] It is well-suited for confocal microscopy due
to its excitation by the common 488 nm argon-ion laser line and its emission in the green
spectrum.[1][4][5]
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Experimental Protocols
Cell Preparation and Loading with Fluo-3 AM

This protocol outlines the steps for loading adherent cells with Fluo-3 AM. For suspension cells,
the protocol can be adapted by performing washing steps via centrifugation.

Materials:

¢ Fluo-3 AM (acetoxymethyl ester)

e Anhydrous Dimethyl Sulfoxide (DMSO)

e Pluronic F-127

» Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
e Probenecid (optional)

o Adherent cells cultured on coverslips or in imaging dishes

o Confocal microscope

Protocol:

e Prepare Stock Solutions:

o Fluo-3 AM Stock Solution (1-5 mM): Dissolve Fluo-3 AM powder in anhydrous DMSO. For
example, to make a 2 mM solution, dissolve 1 mg of Fluo-3 AM in 442.54 uL of anhydrous
DMSO.[6] Store the stock solution in small aliquots at -20°C, protected from light and
moisture.[7]

o Pluronic F-127 Stock Solution (10-20% w/v in DMSO): Dissolve Pluronic F-127 in DMSO.
This non-ionic detergent aids in the dispersion of the water-insoluble Fluo-3 AM in
agueous media.[3][7][8]

o Probenecid Stock Solution (25-100 mM in NaOH and buffer): Probenecid can be used to
inhibit organic anion transporters, reducing the leakage of the de-esterified Fluo-3 from the
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cells.[6][8] To prepare a 25 mM solution, dissolve 72 mg of probenecid in 0.3 mL of 1 M
NaOH and bring the final volume to 10 mL with buffer.[6]

e Prepare Loading Buffer:

o For a final Fluo-3 AM concentration of 4 uM, dilute the 2 mM stock solution in your
physiological buffer (e.g., HBSS).

o To facilitate dye loading, first mix an equal volume of the Fluo-3 AM stock solution with the
20% Pluronic F-127 stock solution.[8] Then, dilute this mixture into the buffer to achieve
the final desired Fluo-3 AM concentration. The final concentration of Pluronic F-127 should
be around 0.02-0.04%.[6][8]

o If using probenecid, add it to the loading buffer at a final concentration of 1-2.5 mM.[6][8]
e Cell Loading:

o Remove the culture medium from the cells.

o Wash the cells once with the physiological buffer.

o Add the Fluo-3 AM loading buffer to the cells and incubate for 30-60 minutes at room
temperature or 37°C, protected from light.[6][8] The optimal loading time and temperature
should be determined empirically for each cell type. Incubation at room temperature may
reduce dye compartmentalization into organelles.[7]

e Washing and De-esterification:

o After incubation, remove the loading buffer and wash the cells two to three times with
fresh, warm physiological buffer to remove extracellular dye.

o Incubate the cells for an additional 30 minutes in the buffer to allow for complete de-
esterification of the Fluo-3 AM by intracellular esterases.[8]

e Imaging:

o The cells are now ready for imaging on the confocal microscope.
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Confocal Microscopy Imaging Protocol

The following are general guidelines for setting up a confocal microscope for Fluo-3 AM
imaging. Optimal settings will vary depending on the specific microscope, objective, and
sample.

o Laser and Wavelengths:
o Use a 488 nm argon-ion laser for excitation.[1][4][5]

o Set the emission detection range to capture the fluorescence from Fluo-3, typically
between 515 nm and 535 nm.[1][8][9]

o Objective:

o Choose an objective with appropriate magnification and numerical aperture (NA) for your
desired resolution. High NA objectives (e.g., 1.2 or 1.4) are recommended for high-
resolution imaging.[10]

e Microscope Settings:

o Laser Power: Start with a low laser power (e.g., 5-15%) to minimize phototoxicity and
photobleaching, especially for live-cell imaging over time.[11] Adjust as needed to obtain a
sufficient signal.

o Pinhole: Set the pinhole to 1 Airy unit for optimal confocality and resolution.[12][13]

o Detector Gain (HV): Adjust the photomultiplier tube (PMT) gain to obtain a good signal-to-
noise ratio without saturating the brightest parts of the image. A typical starting range is
600-700V.[14]

o Scan Speed and Averaging: Balance scan speed and frame averaging to achieve a good
image quality with minimal motion artifacts for dynamic events.

e Image Acquisition:

o Acquire a baseline fluorescence image before stimulating the cells.

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://en.wikipedia.org/wiki/Fluo-3
https://www.aatbio.com/catalog/fluo-3
https://evidentscientific.com/en/microscope-resource/knowledge-hub/techniques/confocal/fluorophoresintro
https://en.wikipedia.org/wiki/Fluo-3
https://www.abpbio.com/wp-content/uploads/2017/12/C213.pdf
https://www.aatbio.com/fluorescence-excitation-emission-spectrum-graph-viewer/fluo_3
https://www.microscopyu.com/techniques/confocal/specimen-preparation-and-imaging
https://www.researchgate.net/post/What-is-the-optimum-laser-strength-one-must-use-during-confocal-microscopy
https://myscope.training/LFM_The_Confocal_Pinhole
https://www.researchgate.net/post/How-can-I-set-the-confocal-pinhole-size-if-I-am-using-supercontinuum-laser-as-the-light-source-in-a-confocal-microscope
https://www.med.upenn.edu/twopcenter/documents/olympusgeneralimaging.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056945?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

o Add your stimulus and acquire a time-lapse series of images to monitor the change in

fluorescence intensity, which corresponds to the change in intracellular calcium

concentration.

Data Presentation

The following table summarizes key quantitative data for Fluo-3 AM imaging.

Parameter

Recommended
Value/Range

Reference

Excitation Wavelength

488 nm

[L][4](5]08][15]

Emission Wavelength

~525 nm (peak)

[11(8][9][15]

Fluo-3 AM Stock Concentration

1-5 mM in anhydrous DMSO

[er71el

Fluo-3 AM Working

Concentration

1-5 pM

[67][8][16]

Pluronic F-127 Final

Concentration

0.02 - 0.04% (W/v)

[6](8]

Probenecid Final

Concentration

1-25mM

[6]i8]

Loading Incubation Time

15 - 60 minutes

[6]i8]

Loading Temperature

Room Temperature to 37°C

(31718l

De-esterification Time

~30 minutes

(811 7]

Ca2* Dissociation Constant
(Kd)

~390 nM

[4118][19]

Visualizations

Signaling Pathway
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Caption: GPCR-mediated calcium signaling pathway leading to Fluo-3 fluorescence.

Experimental Workflow
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Prepare Fluo-3 AM
Stock Solution (1-5 mM in DMSO)

Prepare Loading Buffer
(1-5 puM Fluo-3 AM, Pluronic F-127,
optional Probenecid in Buffer)

Cell Loading
(Incubate cells with loading buffer
for 30-60 min)

Wash and De-esterification
(Wash cells and incubate in buffer
for 30 min)

Confocal Imaging
(Ex: 488 nm, Em: 515-535 nm)

Data Analysis
(Measure fluorescence intensity changes)

Click to download full resolution via product page

Caption: Experimental workflow for Fluo-3 AM cell loading and imaging.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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